molecular formula C21H17N3O5S B3916416 N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

Cat. No. B3916416
M. Wt: 423.4 g/mol
InChI Key: LIPMCMYFGDPRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, also known as DBF, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DBF has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide is not fully understood, but it is thought to act as a competitive inhibitor of protein kinase activity. N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has also been shown to bind to certain proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects
N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of protein kinase activity, and the potential neuroprotective effects in the treatment of neurodegenerative diseases. N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has also been shown to have antioxidant properties and may play a role in the prevention of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide in lab experiments is its versatility. N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide can be used in a variety of applications, from studying protein-protein interactions to investigating the potential therapeutic effects of neurodegenerative diseases. However, one limitation of using N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide. One area of research is the development of more potent and selective inhibitors of protein kinase activity. Another area of research is the investigation of the potential therapeutic effects of N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide and its potential applications in scientific research.

Scientific Research Applications

N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a modulator of protein kinase activity, and as an inhibitor of cancer cell growth. N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-26-16-7-5-12(10-18(16)27-2)20-23-14-11-13(6-8-15(14)29-20)22-21(30)24-19(25)17-4-3-9-28-17/h3-11H,1-2H3,(H2,22,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPMCMYFGDPRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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